molecular formula C14H17NO3S B14297129 Ethyl 5-(dimethylamino)naphthalene-1-sulfonate CAS No. 121364-64-5

Ethyl 5-(dimethylamino)naphthalene-1-sulfonate

Cat. No.: B14297129
CAS No.: 121364-64-5
M. Wt: 279.36 g/mol
InChI Key: ZTKAWFKNRBKEAM-UHFFFAOYSA-N
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Description

Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is a chemical compound known for its fluorescent properties. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is often used in various scientific applications due to its ability to emit light when exposed to ultraviolet radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene sulfonic acids, while reduction can produce naphthalene derivatives with reduced functional groups .

Scientific Research Applications

Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism by which Ethyl 5-(dimethylamino)naphthalene-1-sulfonate exerts its effects is primarily through its ability to fluoresce. When exposed to ultraviolet light, the compound absorbs energy and re-emits it as visible light. This property is exploited in various analytical techniques to detect and quantify specific substances. The molecular targets and pathways involved include interactions with amino groups in proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is unique due to its specific ethyl group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where these properties are critical .

Properties

CAS No.

121364-64-5

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 5-(dimethylamino)naphthalene-1-sulfonate

InChI

InChI=1S/C14H17NO3S/c1-4-18-19(16,17)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h5-10H,4H2,1-3H3

InChI Key

ZTKAWFKNRBKEAM-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

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